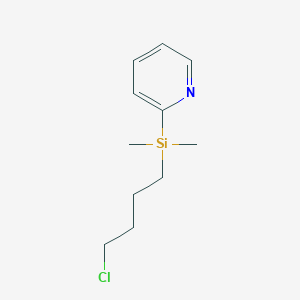
2-((4-Chlorobutyl)dimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorobutyl)dimethylsilyl)pyridine is a chemical compound with the molecular formula C11H18ClNSi. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a chlorobutyl group attached to a dimethylsilyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobutyl)dimethylsilyl)pyridine typically involves the reaction of pyridine with a chlorobutyl-dimethylsilane precursor. One common method involves the use of a Grignard reagent, where 4-chlorobutylmagnesium chloride reacts with dimethylchlorosilane in the presence of pyridine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobutyl)dimethylsilyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorobutyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrosilylation: The dimethylsilyl group can participate in hydrosilylation reactions, where it adds across double or triple bonds in the presence of a catalyst.
Common Reagents and Conditions
Nucleophiles: Hydroxide, amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, rhodium for hydrosilylation reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrosilylation can produce silylated alkanes or alkenes .
Scientific Research Applications
2-((4-Chlorobutyl)dimethylsilyl)pyridine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Catalysis: The compound can act as a ligand in catalytic systems, facilitating various chemical transformations.
Mechanism of Action
The mechanism by which 2-((4-Chlorobutyl)dimethylsilyl)pyridine exerts its effects depends on the specific application. In catalysis, for example, the pyridine moiety can coordinate to metal centers, enhancing the reactivity of the catalyst. The dimethylsilyl group can also participate in various chemical reactions, such as hydrosilylation, by providing a source of silicon atoms .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylsilyl)pyridine: Similar in structure but lacks the chlorobutyl group.
4-Chlorobutylpyridine: Similar but lacks the dimethylsilyl group.
Uniqueness
2-((4-Chlorobutyl)dimethylsilyl)pyridine is unique due to the presence of both the chlorobutyl and dimethylsilyl groups. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these groups .
Properties
Molecular Formula |
C11H18ClNSi |
|---|---|
Molecular Weight |
227.80 g/mol |
IUPAC Name |
4-chlorobutyl-dimethyl-pyridin-2-ylsilane |
InChI |
InChI=1S/C11H18ClNSi/c1-14(2,10-6-4-8-12)11-7-3-5-9-13-11/h3,5,7,9H,4,6,8,10H2,1-2H3 |
InChI Key |
VAKOLZBVTZNBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCCl)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)

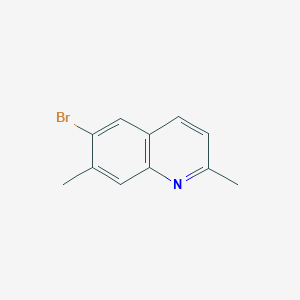
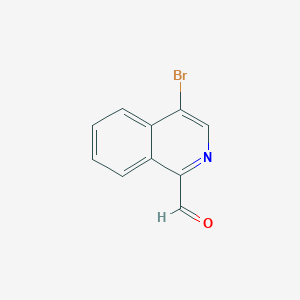

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
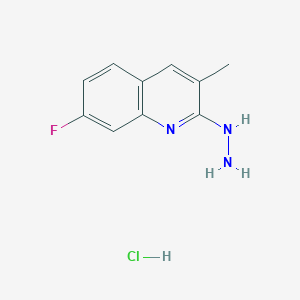
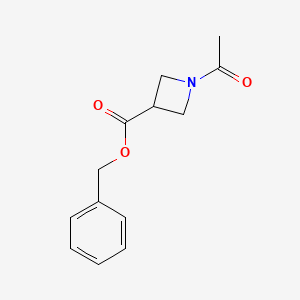

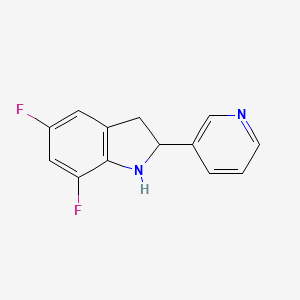

![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)

